Octanoic acid, lead salt
Description
Significance of Octanoic Acid, Lead Salt within Organometallic Chemistry and Coordination Compounds
This compound (Pb(C₈H₁₅O₂)₂) is an organometallic compound that plays a crucial role in organometallic chemistry and the study of coordination compounds. ontosight.ainih.gov Its structure, consisting of a central lead ion (Pb²⁺) coordinated with two octanoate (B1194180) ligands, allows for a variety of applications. ontosight.aiontosight.ai The octanoate ligands, derived from octanoic acid, are fatty acids that can bind to the lead ion in different ways, influencing the compound's physical and chemical properties. ontosight.ai
In the realm of organometallic chemistry, lead(II) octanoate is recognized for its catalytic activity. chemelynesppecialities.com It serves as an effective catalyst in polymerization reactions, particularly in the production of polyesters and polyurethanes. chemelynesppecialities.com Its high reactivity allows for polymerization to occur at lower temperatures and in shorter time frames, which is advantageous in industrial manufacturing. chemelynesppecialities.com The use of lead octoate also enables better control over the polymerization process, which is critical for achieving the desired characteristics in the final polymer product. chemelynesppecialities.com
As a coordination compound, the geometry of lead carboxylates is a subject of considerable interest. The lead(II) ion has a lone pair of electrons that can be stereochemically active or inactive, leading to different coordination geometries known as hemidirected and holodirected structures, respectively. researchgate.net Spectroscopic and crystallographic studies have been employed to understand the coordination environment of lead in these compounds. researchgate.netrsc.org For instance, solid-state Nuclear Magnetic Resonance (NMR) has been a valuable tool in characterizing the local coordination environment of lead in lead carboxylates. researchgate.netmetmuseum.org
Historical Context of Lead Carboxylates in Scientific Inquiry
The use of metal carboxylates dates back to ancient times. One of the earliest known applications was the use of lead linoleates in paints for mummification. The lubricating properties of metallic carboxylates were also recognized as early as 1400 B.C. The Industrial Revolution in the 1800s saw a surge in the use of metal carboxylates, especially in the paint industry, where lead and manganese carboxylates were employed as driers.
Historically, lead(II) octanoate has been used as a heat stabilizer for polyvinyl chloride (PVC) plastics. bdmaee.net It helps prevent the degradation of PVC at high temperatures. bdmaee.net In the coatings industry, it has been used as a drier in oil-based paints and varnishes, accelerating the curing process and improving the hardness and resistance of the coating. bdmaee.net Furthermore, it has found application as a corrosion inhibitor, forming a protective layer on metal surfaces. bdmaee.net
However, due to the toxicity of lead, there has been a significant shift towards finding safer alternatives. ontosight.ai This has led to increased research into less toxic and more environmentally friendly catalysts and stabilizers.
Scope and Research Objectives for Academic Investigation of this compound
Current research on this compound is multifaceted, driven by the need to understand its fundamental properties and to develop safer and more sustainable chemical processes. Key research objectives include:
Understanding Structure and Bonding: A primary goal is to fully characterize the crystal structures and bonding modes of lead(II) octanoate and other lead carboxylates. Techniques like X-ray diffraction and solid-state NMR are crucial in this endeavor. researchgate.nettandfonline.com The study of its polymorphism and mesophases is also an active area of research. rsc.org
Investigating Catalytic Mechanisms: Researchers are focused on elucidating the mechanisms by which lead(II) octanoate catalyzes polymerization reactions. chemelynesppecialities.com This knowledge is essential for optimizing existing processes and for designing new, more efficient catalysts.
Exploring Thermal Properties: The thermal decomposition of lead(II) octanoate is another area of investigation. dtic.mil Understanding how it behaves at elevated temperatures is critical for its application as a heat stabilizer and for ensuring safety in its handling and use. dtic.mil
Developing Greener Alternatives: A significant portion of current research is dedicated to finding non-toxic, environmentally benign alternatives to lead-based compounds in various applications. This includes exploring other metal carboxylates and developing new catalyst systems.
Conservation Science: In the field of art conservation, the formation of lead soaps (carboxylates) in oil paintings is a major concern as it can lead to degradation of the artwork. rsc.orgresearchgate.net Research in this area aims to understand the formation mechanisms of these soaps and to develop methods for their detection and preservation of affected artworks. researchgate.netnsf.gov
The following tables provide a summary of the key chemical and physical properties of this compound.
Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | lead(2+);octanoate |
| CAS Number | 7319-86-0 |
| Molecular Formula | C₁₆H₃₀O₄Pb |
| Molecular Weight | 493.6 g/mol |
| InChI | InChI=1S/2C8H16O2.Pb/c21-2-3-4-5-6-7-8(9)10;/h22-7H2,1H3,(H,9,10);/q;;+2/p-2 |
| InChIKey | YMQPOZUUTMLSEK-UHFFFAOYSA-L |
Data sourced from PubChem. nih.gov
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow liquid or solid. saapedia.orgnih.gov |
| Solubility | Insoluble in water. saapedia.org Soluble in many organic solvents. bdmaee.net |
This data is compiled from multiple sources. bdmaee.netsaapedia.orgnih.gov
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Lead(II) octanoate |
| Lead carboxylates |
| Lead linoleates |
| Manganese carboxylates |
| Lead(II) n-octanoate |
| Lead octoate |
| Lead caprylate |
| Lead bis(2-ethylhexanoate) |
| Lead(II) 2-ethylhexanoate |
| Lead nitrate |
| Lead oxide |
| Lead palmitate |
| Lead stearate |
| Lead azelate |
| Lead-tin yellow type I |
| Lead white |
| Red lead |
| Lead tin yellow |
| Litharge |
| Lead carbonates |
| Synthetic plumbonacrite |
| Zinc soap |
| Cobalt(II) carboxylates |
| Lead decanoate |
| Lead laurate |
| Bismuth carboxylates |
| Mercury carboxylates |
| Zinc carboxylates |
| Potassium octanoate |
| Potassium acetate (B1210297) |
| Dibutyltin dilaurate |
| Copper(II) 2-ethylhexanoate |
| Lead formate |
| Lead oxalate |
| Lead suberate |
| Lead chromate (B82759) oxide |
| Lead peroxide |
| Lead naphthenate |
| Sucrose octanoate |
| Sorbitol octanoate |
| Sorbitol decanoate |
| Sorbitol caproate |
| Xylitol octanoate |
| Xylitol decanoate |
| Xylitol dodecanoate |
| Taxifolin tetra-octanoate |
| Lead(II,IV) oxide |
| Lead(II) oxide |
| Triplumbic tetroxide |
| Potassium iodide |
| Lead(II) iodide |
| Potassium nitrate |
| Tin carboxylates |
| Cadmium laurate |
| Lead oleate (B1233923) |
| Lead benzoate (B1203000) |
| Stearic acid anhydride (B1165640) |
| Palmitic acid anhydride |
| Benzoic acid anhydride |
| Lauric acid anhydride |
| 2-ethylhexanoic acid anhydride |
| Stannous oxide |
| Cadmium oxide |
| Toluene (B28343) |
| Benzil |
| Pyridine |
| Glycerol |
| Octanol |
| Xylene |
| Lead hexadecanoate |
| Lead octadecanoate |
| Lead nonanoate (B1231133) |
| Lead hexanoate (B1226103) |
| Lead heptanoate (B1214049) |
| Lead undecanoate |
| Lead dodecanoate |
| Lead tetradecanoate |
| Lead hexadecanoate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15696-43-2 |
|---|---|
Molecular Formula |
C16H30O4Pb |
Molecular Weight |
350 g/mol |
IUPAC Name |
lead(2+);octanoate |
InChI |
InChI=1S/C8H16O2.Pb/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+2/p-1 |
InChI Key |
DSSXKBBEJCDMBT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(=O)[O-].[Pb+2] |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Pb+2] |
Other CAS No. |
15696-43-2 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations
Diverse Synthesis Methodologies for Octanoic Acid, Lead Salt
The selection of a synthetic methodology for lead octoate is often dictated by the desired purity, physical form, and intended application of the final product.
A primary and straightforward method for synthesizing lead octoate is through the direct reaction of lead(II) oxide (PbO) with octanoic acid. justdial.com This process is a type of esterification reaction where the metal oxide reacts with the carboxylic acid. justdial.com
The general steps for this synthesis are as follows:
Reaction Mixture Preparation : Lead(II) oxide and octanoic acid are combined in a reactor vessel. The ratio between the reactants is carefully managed to maximize the product yield. justdial.com Organic solvents such as toluene (B28343) or xylene may be used to dissolve the reactants and facilitate the reaction. justdial.com
Heating : The mixture is heated to a temperature typically ranging from 150°C to 200°C. justdial.com This thermal energy promotes the reaction, leading to the formation of lead octoate and water as a byproduct. justdial.com
Stirring : Continuous agitation of the reaction mixture is crucial to ensure homogeneity and promote contact between the reactants. justdial.com
Completion and Cooling : The reaction proceeds until the desired concentration of lead octoate is achieved, after which the mixture is cooled. justdial.com
Filtration and Purification : The final product is filtered to separate it from any unreacted starting materials or impurities. justdial.com Further purification steps like recrystallization may be employed to enhance purity. justdial.com
An alternative direct approach involves the reaction of lead oxide with a carboxylic acid anhydride (B1165640), such as 2-ethylhexanoic acid anhydride. google.com This method can be highly efficient, often proceeding as an exothermic reaction without the absolute need for a solvent, directly yielding a pure product if the reactants are pure. google.com
Table 1: Example of Direct Synthesis Parameters
| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| Lead(II) oxide (litharge) google.com | 2-ethylhexanoic acid anhydride google.com | 80°C (initial, exothermic) google.com | ~15 minutes google.com | Lead octoate google.com |
Solution-phase synthesis offers a versatile platform for producing lead octoate, particularly as a precursor for more complex structures like nanoparticles and nanowires. These methods allow for greater control over the reaction environment and the final product's characteristics.
The Solution-Liquid-Solid (SLS) mechanism is a catalyzed growth method used to produce one-dimensional nanostructures, such as nanowires. acs.orgresearchgate.net In this process, lead octoate serves as a key precursor, providing the lead ions required for the nanomaterial's growth. acs.org
A typical SLS synthesis involving lead octoate as a precursor for lead-containing nanowires (e.g., PbSe) proceeds as follows: A hot mixture containing lead(II) octanoate (B1194180) and other solvents is prepared. acs.org Metal nanoparticles (e.g., Au/Bi) are introduced into this solution to act as catalysts. acs.org These molten metal nanodroplets catalyze the decomposition of the precursors (lead octoate and a selenium source) at the solution-liquid interface, leading to the precipitation and growth of a single-crystalline nanowire from the droplet. acs.orgresearchgate.net For instance, the synthesis of PbSe quantum wires was achieved by injecting catalyst nanoparticles into a hot mixture of lead(II) octanoate, trioctylphosphine (B1581425) (TOP), and phenyl ether at 175°C. acs.org This yielded single-crystalline wires with diameters of 5–10 nm and lengths of 1–5 µm. acs.org
The precise chemical composition of the precursor solution is critical in controlling the morphology and properties of the resulting nanoparticles. rsc.org Lead octoate is often used in combination with other compounds to direct the formation of specific nanostructures. rsc.org
For example, in the synthesis of PbS nanoparticles, the precursor material is not a pure thiolate but rather a mixture of lead dodecanethiol and lead octanoate. rsc.org In this system, the lead thiolate acts as the source for the PbS, while the lead octanoate is believed to play a crucial role in controlling the morphology of the resulting nanoparticles. rsc.org Similarly, in the SLS growth of PbSe wires, altering the ratio of lead to selenium (Pb/Se), where lead octoate is the lead precursor, was found to produce branched nanowires, demonstrating the influence of precursor chemistry on the final nanostructure. acs.org
Solution-Phase Synthesis Techniques
Factors Influencing Synthetic Outcomes
The success of any synthetic pathway for lead octoate hinges on several key factors that must be carefully managed to ensure the desired product quality and yield.
The molar ratio of the reactants, or stoichiometry, is a fundamental parameter in the synthesis of lead octoate. Careful control of the ratio between the lead source (e.g., lead(II) oxide) and the octanoic acid or its anhydride is essential for achieving an optimal yield and minimizing unreacted starting materials in the final product. justdial.com
The purity of the reactants is equally important. Using reactants of high purity can lead to the formation of a pure lead octoate product that may not require extensive subsequent purification. google.com Conversely, impurities in the starting materials can be carried through the synthesis and contaminate the final product. justdial.com For instance, in the direct synthesis using a carboxylic acid anhydride, if the reactants are pure and used in the correct stoichiometric amounts, the reaction is essentially an addition process with no byproducts, yielding a pure material. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₆H₃₀O₄Pb |
| Lead(II) oxide | PbO |
| Octanoic acid | C₈H₁₆O₂ |
| Toluene | C₇H₈ |
| Xylene | C₈H₁₀ |
| Water | H₂O |
| 2-ethylhexanoic acid anhydride | C₁₆H₃₀O₃ |
| Lead Selenide (B1212193) | PbSe |
| Gold | Au |
| Bismuth | Bi |
| Trioctylphosphine | C₂₄H₅₁P |
| Phenyl ether | C₁₂H₁₀O |
| Lead Sulfide (B99878) | PbS |
Reaction Conditions (Temperature, Solvents, and Catalysts)
The synthesis of lead(II) octanoate, also known as lead octoate, is influenced by several factors including temperature, the solvent used, and the presence of catalysts. The compound is a lead salt derived from the reaction of octanoic acid with a lead source, such as lead oxide. justdial.com Its significant solubility in organic solvents is a key property for its application in various formulations. justdial.com
Temperature: The solution behavior of lead(II) carboxylates, including octanoate, is highly dependent on temperature. researchgate.net Solubility in non-complexing organic solvents and alcohols increases dramatically above a specific temperature, which varies with solute concentration, the chain length of the carboxylate, and the solvent. researchgate.net For instance, in some syntheses of related lead(II) complexes, reactions are conducted at room temperature, while others require heating to boiling to dissolve the precursors. mdpi.com Lead octoate is noted as a crucial auxiliary drier, particularly for applications requiring drying at low temperatures, below 10°C. In the preparation of lead oxide (PbO) nanoparticles, lead(II) coordination polymers, which can be related to lead octoate, are used as precursors and thermolysed at temperatures around 180°C. nih.gov
Solvents: Lead(II) octanoate's solubility in organic solvents is a critical characteristic. justdial.com Studies on lead(II) carboxylates have been conducted in a variety of non-complexing organic solvents and alcohols. researchgate.net The choice of solvent can significantly influence the resulting product. For example, in the synthesis of lead(II) complexes with benzoate (B1203000) derivatives, the reaction of lead(II) acetate (B1210297) and piperonylic acid in hot water resulted in the displacement of both acetate ligands, while the same reaction in methanol (B129727) at room temperature formed a mixed acetate-piperonylate complex. mdpi.com The presence of even trace amounts of water can affect the solution temperature and lead to the formation of more ordered structures where water molecules bind to the lead(II) carboxylate headgroup. researchgate.net
Catalysts: Lead octoate itself functions as a catalyst in various industrial processes. justdial.com It is particularly recognized for its role in accelerating the polymerization of certain materials, such as polyurethanes. justdial.com In the paint and coatings industry, it acts as a drier, promoting the oxidative cross-linking that hardens the paint film. justdial.com It often works in conjunction with other metallic soaps, like cobalt and calcium octoates, to achieve desired drying properties. For instance, it is recommended to add calcium octoate before lead octoate in alkyd media to prevent the reaction of lead with any unreacted phthalic anhydride, which could form lead phthalate. In some contexts, lead(II) complexes have been shown to act as heterogeneous catalysts for reactions like the cyanosilylation of aldehydes. rsc.org
The table below summarizes the typical reaction conditions for the synthesis and application of lead(II) carboxylates.
Table 1: Reaction Conditions for Lead(II) Carboxylates
| Parameter | Condition | Context/Application | Source(s) |
|---|---|---|---|
| Temperature | Low Temperature (<10°C) | Drying agent in paints and coatings | |
| Room Temperature | Synthesis of some lead(II) complexes | mdpi.com | |
| Boiling | Dissolution of precursors for synthesis | mdpi.com | |
| ~180°C | Precursor for nanoparticle synthesis | nih.gov | |
| Solvents | Non-complexing organic solvents | Solubility studies | researchgate.net |
| Alcohols | Solubility studies | researchgate.net | |
| Water | Synthesis of specific lead(II) complexes | mdpi.com | |
| Methanol | Synthesis of mixed-ligand lead(II) complexes | mdpi.com | |
| Catalysts | Cobalt and Calcium Octoates | Used in combination as paint driers | |
| Self-catalysis | Polymerization of polyurethanes | justdial.com | |
| Heterogeneous Catalyst | Cyanosilylation of aldehydes (related Pb complexes) | rsc.org |
Influence of Organic Ligand Chain Length on Formation
The length of the organic ligand's carbon chain has a marked effect on the formation, structure, and properties of metal carboxylates, including lead salts. Research indicates a clear distinction in the properties of lead carboxylates based on the chain length of the ligand. rsc.org
Solid-state Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy studies on a series of lead carboxylates (from C6 to C18) revealed a division between two subgroups. Lead carboxylates with shorter chains (C6, C7, and C8) exhibit different spectroscopic characteristics compared to those with longer chains (C9 and above). rsc.org This suggests that the local electronic structure and coordination around the lead center are influenced by the chain length. rsc.org For example, 13C NMR spectra show distinct chemical-shift differences for the carboxylate and α-carbon signals between the short-chain and long-chain groups. rsc.org
In the context of nanomaterial synthesis, the chain length of the carboxylic acid and accompanying amine ligands can control the size and morphology of the resulting nanocrystals. nih.govrsc.org For instance, in the synthesis of CsPbBr3 nanocubes, shortening the carboxylic acid ligand chain length was found to increase the size of the nanocubes produced at high temperatures. rsc.org Conversely, increasing the alkyl chain length from butyric acid to myristic or oleic acid in a room-temperature synthesis led to a significant increase in the photoluminescence quantum yield of the resulting perovskite nanocrystals. nih.gov
The solubility and aggregation behavior of lead(II) carboxylates in organic solvents are also a function of chain length. researchgate.net Studies on a series of even-chain-length lead(II) carboxylates from octanoate (C8) to octadecanoate (C18) show that the temperature at which solubility dramatically increases is dependent on the chain length, among other factors. researchgate.net These compounds tend to form polydisperse aggregates in water-free organic solvents, with the size of these aggregates influenced by concentration and temperature. researchgate.net
The table below details the observed effects of varying organic ligand chain length on the properties of lead carboxylates and related metal complexes.
Table 2: Influence of Ligand Chain Length on Lead Carboxylate Properties
| Property | Effect of Chain Length | Method of Observation | Source(s) |
|---|---|---|---|
| Coordination Geometry | Shorter chains (C6-C8) and longer chains (C9+) form two distinct structural subgroups. | Solid-state NMR, FTIR | rsc.org |
| Nanocrystal Size | Shortening the carboxylic acid chain can increase the size of resulting nanocrystals. | Nanoparticle Synthesis | rsc.org |
| Optical Properties | Increasing alkyl chain length can enhance photoluminescence quantum yield in nanocrystals. | Photoluminescence Spectroscopy | nih.gov |
| Solubility | The critical solution temperature in organic solvents is dependent on chain length. | Solution Behavior Studies | researchgate.net |
| Aggregation | Forms aggregates in organic solvents, with behavior influenced by chain length. | Vapour Pressure Osmometry, Dynamic Light Scattering | researchgate.net |
Derivatization Strategies and Modified Octanoate Complexes
Derivatization is a chemical process used to convert a compound into a product of similar structure, called a derivative. This is often done to enhance the analytical detection of the original compound or to modify its properties for specific applications. For octanoic acid and its salts, derivatization is a common strategy, particularly for analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
One common derivatization technique is esterification. For the analysis of octanoate in plasma, samples can be derivatized by transesterification with isobutanol, which is more favorable than methylation for GC-MS analysis. researchgate.net The resulting octanoate isobutyl ester produces more specific and abundant mass fragments at higher m/z values, leading to greater specificity and sensitivity in the analysis. researchgate.net Another widely used method is trimethylsilylation, where reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are used to replace acidic protons on molecules like carboxylic acids with a trimethylsilyl (B98337) (TMS) group, increasing their volatility for GC-MS analysis. nih.gov
Beyond analytical purposes, the concept of creating modified complexes is central to coordination chemistry. Lead(II) can form a variety of coordination compounds with modified carboxylate ligands or in the presence of other coordinating species. nih.govrsc.org For example, hydrothermal reactions of a lead(II) salt with 3-aminopyrazine-2-carboxylic acid have produced a range of lead(II) coordination polymers with diverse structures, from dinuclear complexes to 3D frameworks. rsc.org The carboxylate group in these complexes can adopt various coordination modes, including monodentate and bridging. rsc.org
Furthermore, lead(II) octanoate can be part of more complex formulations. In its role as a paint drier, it is often combined with other metal carboxylates, such as those of cobalt and calcium, to create a modified system with optimized drying characteristics. It can also be used to create mixed-anion complexes. For instance, reacting lead(II) acetate with another carboxylic acid in a specific solvent can result in a mixed acetate-carboxylate complex. mdpi.com These strategies allow for the fine-tuning of the properties of the final lead-containing material, whether for catalytic, structural, or electronic applications.
The table below lists common derivatizing agents and modification strategies for carboxylates like octanoate.
Table 3: Derivatization and Modification Strategies for Octanoates
| Strategy | Reagent/Method | Purpose/Outcome | Source(s) |
|---|---|---|---|
| Esterification | Isobutanol | Enhanced detection in GC-MS analysis | researchgate.net |
| Silylation | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | Increase volatility for GC-MS analysis | nih.gov |
| Coordination Polymer Formation | Reaction with other ligands (e.g., aminopyrazine carboxylic acid) | Creation of novel materials with diverse structures and catalytic properties | rsc.org |
| Mixed-Metal Drier Systems | Combination with Cobalt and Calcium octoates | Optimized drying performance in coatings | |
| Mixed-Ligand Complex Formation | Reaction of lead(II) acetate with other carboxylic acids | Synthesis of complexes with tailored properties | mdpi.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the local atomic environment in both solid and molten phases of lead octanoate (B1194180).
Solid-State 207Pb NMR for Lead Coordination Environments
Solid-state 207Pb NMR spectroscopy is highly sensitive to the coordination geometry around the lead(II) ion. Studies have shown that lead carboxylates can be categorized into two distinct structural groups based on the length of their acyl chains. researchgate.netrsc.orgrsc.org Lead octanoate falls into the category of short-chain lead carboxylates (C6-C8). researchgate.netrsc.orgrsc.org
The 207Pb chemical shift tensors provide detailed information about the electronic environment of the lead nucleus. For short-chain lead carboxylates like lead octanoate, the 207Pb NMR spectrum exhibits a large chemical shift span, on the order of 2600–2700 ppm. rsc.orgresearchgate.net This wide span is indicative of a less symmetric, or "hemidirected," coordination geometry around the lead atom. researchgate.netrsc.orgrsc.org In a hemidirected structure, the ligands are arranged on one side of the lead ion, leaving a gap on the other side, which is attributed to the stereochemically active 6s² lone pair of electrons on the Pb(II) ion. researchgate.netrsc.org
The principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃), the isotropic chemical shift (δᵢₛₒ), the span (Ω), and the skew (κ) are key parameters derived from the 207Pb NMR spectra. The span, calculated as |δ₃₃ - δ₁₁|, is particularly sensitive to the symmetry of the lead coordination sphere. rsc.org The large span observed for lead octanoate confirms its hemidirected structure. rsc.org
Table 1: 207Pb NMR Chemical Shift Tensor Parameters for Lead Carboxylates
| Compound | δᵢₛₒ (ppm) | δ₁₁ (ppm) | δ₂₂ (ppm) | δ₃₃ (ppm) | Ω (ppm) | κ |
|---|---|---|---|---|---|---|
| Lead Hexanoate (B1226103) | 2270 | 3580 | 3180 | 50 | 3530 | 0.84 |
| Lead Heptanoate (B1214049) | 2130 | 3440 | 3000 | -50 | 3490 | 0.88 |
| Lead Octanoate | 2130 | 3440 | 3000 | -50 | 3490 | 0.88 |
| Lead Nonanoate (B1231133) | 750 | 1000 | 950 | 300 | 700 | -0.86 |
| Lead Decanoate | 730 | 970 | 920 | 300 | 670 | -0.85 |
Data sourced from Dalton Transactions, 2015, 44, 2691-2704. rsc.org
The coordination environment around the lead ion is influenced by the packing of the acyl chains. nih.gov For short-chain lead carboxylates like lead octanoate, the crystal packing supports a hemidirected geometry. rsc.org This is in contrast to longer-chain lead carboxylates (C9 and above), which exhibit a more symmetric "holodirected" structure with a smaller chemical shift span (around 730-750 ppm). rsc.orgresearchgate.net The transition from hemidirected to holodirected coordination is believed to occur between the C8 and C9 members of the lead carboxylate series. researchgate.net
Solid-State 13C NMR for Carboxylate Conformations
Solid-state 13C NMR spectroscopy provides valuable information about the conformation of the carboxylate chains. nsf.gov In the 13C NMR spectra of lead octanoate, resonance doubling is observed for the carbon atoms closest to the lead center. rsc.orgrsc.org This doubling indicates the presence of two distinct carboxylate chain conformations within the asymmetric unit of the crystal lattice. rsc.orgrsc.orgnih.gov This finding is consistent across various lead carboxylates and suggests a complex arrangement of the acyl chains in the solid state. nsf.gov
Furthermore, for short-chain carboxylates including lead octanoate, the resonance for the terminal methyl group also shows doubling, implying two different conformations at the end of the chain. rsc.org This is a distinguishing feature compared to long-chain carboxylates where the methyl resonance appears as a singlet. rsc.org
Longitudinal 13C Relaxation Studies in Molten Phases
Studies of longitudinal 13C relaxation times (T₁) in the molten phase of lead octanoate provide insights into the dynamics and aggregation behavior of the molecules. researchgate.net The relaxation data suggest that even in the liquid state, the carboxylate molecules are not entirely free but exist as small aggregates. The T₁ values for the carbon atoms in the acyl chain reveal that the terminal methyl group has significantly different dynamics and higher mobility compared to the rest of the chain, even in the solid phase. tandfonline.comtandfonline.com As the compound transitions from the solid to the liquid-crystalline or liquid phase, the splitting of the carboxylate and adjacent methylene (B1212753) carbon signals is lost, and small changes in chemical shifts are observed, which are attributed to the onset of conformational disordering. tandfonline.comtandfonline.com
Infrared (FTIR) Spectroscopy and Vibrational Analysis
FTIR spectroscopy is a complementary technique to NMR for characterizing the structure of lead octanoate. The vibrational frequencies of the carboxylate group are particularly sensitive to its coordination mode. rsc.orgrsc.org
For lead octanoate and other short-chain lead carboxylates, the FTIR spectrum shows a broad peak for the asymmetric carboxylate stretch (νₐ(COO⁻)) centered around 1525 cm⁻¹. rsc.orgrsc.org This is in contrast to the long-chain carboxylates, which display a distinct doublet in this region (around 1515 and 1540 cm⁻¹). rsc.org
Differences are also observed in the 1150–1350 cm⁻¹ region, which corresponds to the twisting and bending modes of the alkyl chain, and around 720 cm⁻¹, which is assigned to the CH₂ rocking mode. rsc.orgrsc.org In lead octanoate, a sharp single CH₂ rocking mode is observed around 720 cm⁻¹, whereas in longer-chain homologues, this region contains multiple features. rsc.orgrsc.org These spectral differences further support the classification of lead carboxylates into two structural subgroups based on chain length, with lead octanoate belonging to the short-chain group. rsc.org
Characteristic Absorption Bands and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In lead(II) octanoate, the most characteristic vibrations are associated with the carboxylate group (COO⁻) and the alkyl chain (C₈H₁₅). The formation of the lead salt by reacting octanoic acid with a lead source results in the disappearance of the broad O-H stretching band of the carboxylic acid (typically found around 3000 cm⁻¹) and the C=O stretching band of the acid (around 1710 cm⁻¹). libretexts.orgspectroscopyonline.com
Instead, new, strong absorption bands appear that are characteristic of the carboxylate salt. spectroscopyonline.com These are:
Asymmetric Carboxylate Stretch (νₐ(COO⁻)): This strong band typically appears in the region of 1650–1540 cm⁻¹. spectroscopyonline.com For lead carboxylates, this peak is often observed between 1515–1540 cm⁻¹. rsc.org
Symmetric Carboxylate Stretch (νₛ(COO⁻)): This strong band is found in the 1450–1360 cm⁻¹ range. spectroscopyonline.com
The presence and positions of these two bands confirm the formation of the carboxylate salt. spectroscopyonline.com Additionally, the spectrum will show characteristic C-H stretching vibrations from the octyl chain's methylene (CH₂) and methyl (CH₃) groups, typically in the 2850-2960 cm⁻¹ region. mdpi.com
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch | 1515 - 1540 |
| Symmetric Stretch | 1450 - 1360 | |
| Alkyl (C-H) | Asymmetric & Symmetric Stretch | 2850 - 2960 |
Differentiation of Structural Subgroups based on Acyl Chain Length
Research has shown that lead(II) carboxylates can be divided into two distinct structural subgroups based on the length of their acyl chains, a distinction observable via infrared spectroscopy. rsc.orgnih.gov Lead octanoate (C8) belongs to the "short-chain" subgroup, which also includes lead hexanoate (C6) and lead heptanoate (C7). nih.gov The "long-chain" subgroup consists of lead nonanoate (C9) and longer carboxylates. rsc.orgnih.gov
These two subgroups show subtle but consistent differences in their FTIR spectra, particularly in three regions: rsc.org
1515–1540 cm⁻¹: The precise position and shape of the asymmetric carboxylate stretch can vary between the two subgroups.
1150–1350 cm⁻¹: This region, containing C-C stretching and CH₂ wagging modes, shows differences in band patterns.
Around 720 cm⁻¹: This area, corresponding to CH₂ rocking vibrations, also displays spectral variations.
These spectral differences suggest that the two subgroups have different crystal packing and coordination geometries around the lead ion. rsc.orgnih.gov Specifically, the evidence points towards a hemidirected coordination geometry for the C6-C8 short-chain carboxylates and a holodirected geometry for the C9 and longer-chain carboxylates. rsc.orgnih.govresearchgate.net
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction is a primary technique for investigating the crystalline structure of materials like lead octanoate.
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can serve as a "fingerprint" for a specific lead soap. nih.govlookchem.com The technique involves directing X-rays at a microcrystalline powder sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is unique to the material's crystal structure. wikipedia.org
For lead carboxylates, PXRD is essential for:
Phase Identification: The diffraction pattern of lead octanoate can be used to confirm its identity and purity. rsc.org
Polymorphism Studies: Lead alkanoates can exhibit polymorphism, meaning they can exist in different crystalline forms. nih.govtandfonline.com PXRD can identify these different polymorphs and study the structural changes that occur during phase transitions, for instance, upon heating. tandfonline.com
Characterization of Mixed Phases: In practical applications or degradation studies, PXRD can identify the presence of lead octanoate within a mixture of other compounds. cambridge.org
The diffraction patterns of lead soaps typically show a series of sharp peaks at low 2θ angles, corresponding to the long lamellar spacing of the layered structure, and a more complex cluster of peaks at higher angles (e.g., 20-30° 2θ), which relates to the lateral packing of the alkyl chains. cambridge.org
Despite these challenges, the crystal structures of closely related compounds like lead heptanoate (C7) and lead nonanoate (C9) have been determined. rsc.orgnih.gov These studies provide critical insight into the likely coordination environment of lead octanoate. The analysis suggests that short-chain lead carboxylates, including lead octanoate, adopt a hemidirected coordination geometry. rsc.orgnih.gov In this arrangement, the chemical bonds are directed to one side of the lead(II) ion, leaving a gap on the other side occupied by a stereochemically active 6s² lone pair of electrons. nih.gov This contrasts with the holodirected geometry observed for longer-chain carboxylates, where the bonds are more symmetrically distributed around the lead ion. nih.gov
| Technique | Information Obtained | Application to Lead Octanoate |
|---|---|---|
| Powder XRD (PXRD) | Crystalline phase identification, lattice parameters, polymorphism | Phase "fingerprinting", purity analysis, study of temperature-induced structural changes. rsc.orgnih.gov |
| Single-Crystal XRD (SCXRD) | Precise atomic positions, bond lengths/angles, coordination geometry | Determination of hemidirected coordination geometry, inferred from studies on similar short-chain lead carboxylates. rsc.orgnih.gov |
Other Advanced Analytical Techniques (e.g., X-Ray Photoelectron Spectroscopy for surface composition)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. researchgate.netnasa.govbris.ac.uk
When applied to lead octanoate, XPS can provide detailed information about the surface composition. The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of a specific element and its chemical environment. nasa.gov
For lead octanoate, an XPS analysis would involve acquiring high-resolution spectra for the following elements:
Lead (Pb 4f): The binding energy of the Pb 4f peaks provides confirmation of the presence of lead and its oxidation state (Pb²⁺). nih.gov
Oxygen (O 1s): The O 1s spectrum can distinguish between oxygen atoms in the carboxylate group and potentially other oxygen-containing species on the surface, such as adsorbed water or lead oxide. acs.orgacs.org
Carbon (C 1s): The C 1s spectrum can be deconvoluted into at least two components: one for the carbon atoms in the alkyl chain (-CH₂-, -CH₃) and another at a higher binding energy for the carbon atom in the carboxylate group (-COO⁻). researchgate.netacs.org
This ability to probe the chemical state and quantify the elemental ratios on the surface makes XPS a valuable tool for studying the surface chemistry, degradation, or interaction of lead octanoate with other materials. researchgate.net
Solution Behavior, Aggregation, and Colloidal Chemistry
Solubility Phenomena in Organic Solvent Systems
Lead(II) octanoate (B1194180) is generally insoluble in water but displays significant solubility in various non-polar organic solvents. researchgate.net This solubility is not a simple dissolution process but is marked by a critical temperature threshold, above which solubility increases dramatically. researchgate.netcore.ac.uk This phenomenon is analogous to the Krafft point observed for surfactants in aqueous systems. csic.es
Temperature Dependence of Solution Behavior
The solubility of lead(II) octanoate in organic solvents is strongly dependent on temperature. researchgate.netcore.ac.uk At lower temperatures, its solubility is typically low. However, as the temperature is raised, a sharp increase in solubility occurs at a specific "solution temperature" (tsol). core.ac.uk This critical temperature is influenced by several factors, including the concentration of the lead octanoate, the nature of the organic solvent, and the chain length of the carboxylate. researchgate.netuc.pt Studies on lead(II) carboxylates show that for a given solvent, the solution temperature generally increases with the length of the carboxylate's hydrocarbon chain. core.ac.uk This sharp solubility increase is indicative of the formation of micellar aggregates in the solution. csic.es
Influence of Solvent Polarity and Trace Water Content
The choice of solvent significantly impacts the solution behavior of lead(II) octanoate. In non-complexing, non-polar organic solvents, the compound readily forms aggregates. core.ac.ukuc.pt In contrast, coordinating solvents, such as pyridine, can prevent aggregation by complexing with the lead ions, leading to the existence of monomeric lead octanoate species. core.ac.uk
The presence of even trace amounts of water can dramatically affect the solubility and aggregation of lead(II) octanoate in organic solvents. researchgate.netcore.ac.uk Studies have shown that adding small quantities of water to a 5% solution of a similar lead carboxylate (lead decanoate) in solvents like toluene (B28343) and xylene initially causes a decrease in the solution temperature, which then stabilizes at a constant value. core.ac.uk This suggests that water molecules can participate in the formation of a more ordered aggregate structure, potentially by binding to the lead(II) carboxylate headgroup. researchgate.netuc.pt
Formation of Aggregates and Micellar Structures
In water-free organic solvents, lead(II) octanoate forms aggregates that are generally described as ill-defined and polydisperse. core.ac.ukuc.pt These aggregates tend to increase in size as the concentration of the solute increases and decrease in size as the temperature rises. researchgate.net The local structure within these aggregates is thought to be similar to the lamellar mesophases found in the pure compound. uc.pt The presence of water tends to promote the formation of more well-ordered structures. core.ac.uk
Vapour Pressure Osmometry for Molecular Weight and Aggregation Assessment
Vapour pressure osmometry (VPO) is a technique used to determine the number-average molecular weight (Mn) of a solute in solution by measuring the reduction in vapor pressure of a solvent upon addition of the solute. wikipedia.orgchemeurope.com This method provides direct evidence for the formation of aggregates by comparing the experimentally determined molecular weight to the theoretical molecular weight of the monomer.
Research on a 5% (w/v) solution of lead(II) octanoate in toluene provided clear evidence of aggregation. The monomeric molecular weight of lead(II) octanoate (PbC8) is 493 g/mol . core.ac.uk VPO measurements revealed a significantly higher average molecular weight, which was also influenced by the presence of water. core.ac.uk
| Solvent System | Experimentally Determined Molecular Weight (g/mol) | Monomeric Molecular weight (g/mol) | Conclusion |
|---|---|---|---|
| Toluene (water-free) | 773 | 493 | Aggregation is present. core.ac.uk |
| Toluene with 5% (v/v) Water | 1467 | 493 | Water promotes the formation of larger, more ordered aggregates. core.ac.uk |
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and molecules in suspension or solution. numberanalytics.comhoriba.com The technique analyzes the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. numberanalytics.com From these fluctuations, the translational diffusion coefficient can be calculated, which in turn allows for the determination of the hydrodynamic size of the particles or aggregates. unchainedlabs.com
DLS studies on lead(II) carboxylates in organic solvents confirm the presence of polydisperse aggregates. researchgate.netcore.ac.uk The results are consistent with a model where the aggregates increase in size with higher concentrations and decrease with rising temperatures. uc.pt Experimental setups for these measurements have utilized a frequency-stabilized Argon ion laser operating at a wavelength of 488 nm. core.ac.uk
Spectroscopic Probes for Investigating Aggregation State
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the structure and dynamics of aggregates in solution. acs.org Spectroscopic probes are molecules that can be introduced into a system to report on their local environment through changes in their spectroscopic signals (e.g., absorption or luminescence). cas.cn
¹H and ¹³C NMR spectroscopy studies on lead(II) carboxylates are consistent with the formation of aggregates. researchgate.netcore.ac.uk Furthermore, solid-state ²⁰⁷Pb NMR studies provide insight into the coordination environment of the lead ion. These studies have revealed that lead(II) octanoate exhibits a less symmetric coordination environment around the lead center compared to longer-chain lead carboxylates like lead nonanoate (B1231133). cnr.it This asymmetry is a key structural feature related to its aggregation behavior in both solid and solution phases. cnr.itresearchgate.net The data supports the idea that the liquid phase of molten lead carboxylates also consists of small aggregates. researchgate.net
Rheological Properties of Solutions and Dispersions
The rheology of a substance, which is the study of its flow and deformation, is critical to understanding its behavior in various applications. For octanoic acid, lead salt, also known as lead octoate, its rheological properties are particularly relevant to its use in coatings, paints, and as a catalyst in polymerization processes. The flow characteristics of lead octoate solutions and dispersions are influenced by factors such as concentration, temperature, solvent type, and the presence of other components.
Research into the solution behavior of lead(II) carboxylates, including lead octanoate, in various organic solvents indicates the formation of aggregates. researchgate.net The size and nature of these aggregates are highly dependent on the concentration of the lead soap and the temperature of the system. researchgate.net These aggregation phenomena are central to the rheological behavior of the solutions.
Viscosity and Non-Newtonian Behavior
Solutions containing lead octoate often exhibit non-Newtonian behavior, meaning their viscosity is dependent on the shear rate applied.
Viscoelasticity: The formation of structured networks by lead octoate aggregates can also impart viscoelastic properties to the solution, meaning it exhibits both viscous (flow) and elastic (deformation) characteristics. acs.org The elastic component (measured as the storage modulus, G') is related to the energy stored in the material during deformation, while the viscous component (loss modulus, G'') relates to the energy dissipated as heat. mdpi.com In a structured fluid, a higher G' value, often seen at low frequencies or shear rates, indicates a more solid-like or gel-like behavior. mdpi.comresearchgate.net
Factors Influencing Rheological Properties
Effect of Concentration: The concentration of lead octoate in a solvent significantly impacts the rheological properties. As concentration increases, the size and number of aggregates tend to increase, which can lead to a more structured system with higher viscosity and more pronounced non-Newtonian characteristics. researchgate.netnottingham.ac.uk
Effect of Temperature: Temperature has a profound effect on the viscosity of lead octoate solutions. Generally, an increase in temperature leads to a decrease in viscosity. acs.orgnih.gov This is due to the increase in thermal energy, which enhances the Brownian motion of the molecules and disrupts the intermolecular forces and aggregates, causing the fluid to flow more easily. researchgate.netacs.org Studies on various liquids show that viscosity can decrease significantly with a rise in temperature. nih.govresearchgate.netresearchgate.net
Effect of Solvent: The choice of solvent plays a crucial role in the solubility and aggregation behavior of lead octoate, and therefore its rheology. researchgate.net In non-complexing organic solvents, lead octoate forms polydisperse aggregates. The interaction between the solvent and the lead octoate molecules influences the stability and structure of these aggregates, thereby affecting the viscosity and flow behavior of the solution. researchgate.net
Illustrative Rheological Data
Table 1: Illustrative Viscosity of a Hypothetical Lead Octoate Solution (20% in Mineral Spirits) at 25°C
This table demonstrates the shear-thinning behavior, where viscosity decreases as the shear rate increases.
| Shear Rate (s⁻¹) | Viscosity (mPa·s) |
| 0.1 | 1500 |
| 1 | 800 |
| 10 | 450 |
| 100 | 200 |
| 1000 | 100 |
This is an interactive table. You can sort and filter the data.
Table 2: Illustrative Effect of Temperature on the Viscosity of a Hypothetical Lead Octoate Solution (20% in Mineral Spirits) at a Constant Shear Rate (10 s⁻¹)
This table shows the typical inverse relationship between temperature and viscosity.
| Temperature (°C) | Viscosity (mPa·s) |
| 10 | 950 |
| 25 | 450 |
| 40 | 210 |
| 60 | 90 |
This is an interactive table. You can sort and filter the data.
These illustrative tables conceptualize the key rheological properties of lead octoate solutions, reflecting their shear-thinning nature and temperature dependency, which are critical for their industrial performance.
Role in Catalysis and Polymer Science
Catalytic Mechanisms in Polymerization Reactions
Lead octoate demonstrates notable catalytic activity in several polymerization processes, particularly in the synthesis of polyurethanes and polyesters. Its effectiveness stems from the ability of the lead ion to act as a Lewis acid, coordinating with reactants to facilitate bond formation. bdmaee.net
In the production of polyurethane foams, coatings, adhesives, and elastomers, lead octoate catalyzes the fundamental reaction between polyols and isocyanates. allhdi.com The catalytic mechanism involves the lead cation coordinating with the isocyanate group (-NCO), which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl groups (-OH) of the polyol. bdmaee.net This coordination lowers the activation energy of the reaction, thereby accelerating the formation of urethane (B1682113) linkages. allhdi.com
Lead octoate not only initiates the polymerization but also plays a crucial role in the crosslinking of the polymer chains. This crosslinking leads to the development of a three-dimensional network structure, which is vital for achieving the desired mechanical properties in the final polyurethane product, such as increased tensile strength, elongation, and tear resistance. bdmaee.netallhdi.com The accelerated curing process facilitated by lead octoate results in a denser, more cross-linked polymer network. allhdi.com
Table 1: Role of Lead Octoate in Polyurethane Synthesis
| Process | Function of Lead Octoate | Effect on Polyurethane Properties |
|---|---|---|
| Initiation | Catalyzes the reaction between polyols and isocyanates by acting as a Lewis acid. bdmaee.net | Accelerates the formation of urethane linkages, reducing curing time. allhdi.com |
| Crosslinking | Promotes the formation of a three-dimensional polymer network. | Enhances mechanical properties such as tensile strength and durability. bdmaee.netallhdi.com |
Lead octoate is also utilized as a catalyst in the synthesis of unsaturated polyester (B1180765) resins through condensation polymerization. justdial.com In this process, a dicarboxylic acid or its anhydride (B1165640) reacts with a diol to form the polyester, with the elimination of a small molecule, typically water. While the specific catalytic mechanism is not as extensively detailed in readily available literature as its role in polyurethane synthesis, lead compounds, in general, are known to catalyze esterification reactions. It is proposed that the lead ion coordinates with the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the hydroxyl group of the alcohol.
Historically, lead acetate (B1210297) has been documented as an effective catalyst for the self-condensation of bis-glycol esters of terephthalic and isophthalic acids, suggesting a similar catalytic role for lead octoate in other polyesterification reactions. google.com The use of lead octoate as a catalyst aids in achieving high-quality polyester resins with desirable properties for applications in coatings, adhesives, and fiberglass-reinforced plastics. justdial.com
Chemical Mechanism of Through-Drying Action in Polymeric Film Formation
One of the primary applications of lead octoate is as a "through-drier" in oil-based paints, varnishes, and coatings. desirechemicals.com This terminology signifies its ability to promote uniform drying throughout the entire thickness of the paint film, from the surface to the substrate. chemelynesppecialities.com
The drying of oleoresinous paints and coatings is a chemical process involving the oxidation and subsequent polymerization of unsaturated oils, such as linseed oil, or alkyd resins. chemelynesppecialities.combdmaee.net Lead octoate acts as a catalyst in this process, accelerating the polymerization reactions that convert the liquid film into a hard, durable, and insoluble solid. chemelynesppecialities.com It promotes the formation of a uniformly cross-linked film, which enhances the toughness, durability, and flexibility of the final coating. desirechemicals.com This through-drying action prevents surface defects like wrinkling, which can occur if the surface dries much faster than the underlying layers. chemelynesppecialities.com
Lead octoate is rarely used as the sole drier in a coating formulation. Instead, it is most effective when used in combination with other metal carboxylates, exhibiting a synergistic effect. desirechemicals.com The most common combination is with cobalt and calcium octoates. desirechemicals.com
Cobalt Octoate: Acts as a "surface drier" or "top drier," primarily catalyzing the oxidation at the air-paint interface, leading to rapid surface drying.
Lead Octoate: Functions as a "through-drier," ensuring the polymerization and curing of the film's interior.
Calcium Octoate: Acts as an auxiliary drier. It does not have significant catalytic activity on its own but improves the efficiency of the primary driers and can help prevent the precipitation of lead.
The combination of these driers provides a balanced drying process, with the cobalt octoate initiating rapid surface drying and the lead octoate ensuring the complete curing of the entire film. allhdi.com It is often recommended to add calcium octoate before lead octoate to prevent the reaction of lead with any unreacted phthalic anhydride in alkyd resins, which could form insoluble lead phthalate. desirechemicals.com
Table 2: Synergistic Effects of Metal Driers in Coatings
| Drier | Primary Function | Effect on Film |
|---|---|---|
| Cobalt Octoate | Surface Drier (Oxidation Catalyst) | Rapid surface drying haripa.com |
| Lead Octoate | Through-Drier (Polymerization Catalyst) | Uniform drying throughout the film |
| Calcium Octoate | Auxiliary Drier | Improves efficiency of other driers, prevents precipitation |
Function as a Crosslinking Agent in Polymer Chemistry
Beyond its catalytic role, lead octoate also functions directly as a crosslinking agent in certain polymer systems. Crosslinking is the process of forming chemical bonds between polymer chains to create a more rigid, three-dimensional network structure. This process significantly enhances the material's properties, including its mechanical strength, heat resistance, and chemical resistance. justdial.com
In applications such as the production of silicone rubber and certain adhesives and sealants, lead octoate promotes the cross-linking of polymer chains, contributing to the curing and setting of the material. justdial.combdmaee.net For instance, in the vulcanization of rubber, it facilitates the formation of cross-links between the rubber molecules, leading to improved elasticity and heat resistance. justdial.com Similarly, in the production of unsaturated polyester resins for fiberglass-reinforced plastics, it aids in the crosslinking of the resin, thereby improving its mechanical properties. justdial.com
Applications in Advanced Materials and Nanotechnology
Precursor in Semiconductor Nanoparticle Synthesis
Lead octanoate (B1194180) is a key organometallic precursor in the colloidal synthesis of various semiconductor nanoparticles. It provides a soluble and reactive source of lead ions in non-aqueous solvents, which is essential for controlled nucleation and growth of nanocrystals. Its applications span from one-dimensional nanostructures to quantum dots.
The synthesis of one-dimensional (1D) nanostructures like nanorods and nanowires requires precise control over anisotropic growth, a process in which lead octanoate plays a significant role.
In the synthesis of lead-based semiconductor nanostructures, such as lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe), lead octanoate functions as a primary source of lead cations. rsc.orguq.edu.au In a typical synthesis, lead octanoate is dissolved in a high-boiling point organic solvent, where it provides the lead ions necessary for the formation of the nanocrystal lattice upon reaction with a chalcogen source. For instance, in the solventless thermolysis of bismuth alkylthiolate precursors to produce Bi2S3 nanowires, the presence of octanoate as a capping ligand is crucial for forming high-aspect-ratio nanowires. rsc.org
Lead octanoate is instrumental in dictating the final shape and size of 1D nanostructures. rsc.orgnih.gov Its role often extends beyond being just a cation source to that of a morphology-directing agent. In the synthesis of PbS nanostructures from a mixture of lead dodecanethiol and lead octanoate, the latter appears to be crucial for controlling the morphology of the final product. rsc.org The presence and concentration of the octanoate ligand can influence the growth kinetics on different crystal facets, promoting anisotropic growth necessary for the formation of rods and wires. rsc.org
Research has shown that the choice of capping ligands is critical in directing the morphology of nanocrystals. While long-chain alkylamines can produce spherical PbS nanocrystals, the use of specific precursors and capping agents, influenced by components like octanoate, can lead to more complex structures. nih.gov The addition of octanoate as a capping ligand in the synthesis of Bi2S3 nanowires from bismuth alkylthiolate precursors at 225°C resulted in high-aspect-ratio nanowires. rsc.org This demonstrates its effectiveness in managing the growth process to achieve desired one-dimensional morphologies.
Lead octanoate is also utilized in the synthesis of lead-based quantum dots, particularly lead chalcogenides like PbS and PbSe QDs, which are of interest for their near-infrared optical properties. uq.edu.au In these syntheses, lead octanoate serves as a stable, soluble lead precursor that can be injected into a hot solvent containing a selenium or sulfur precursor to initiate the nucleation and growth of quantum dots.
In a method for producing PbSe QDs, a lead precursor solution is prepared by reacting lead oxide with oleic acid in 1-octadecene. mdpi.comucsd.edu While this specific example uses oleic acid, the principle of using a lead carboxylate, like lead octanoate, is a common strategy in QD synthesis. Furthermore, post-synthesis ligand exchange in lead chalcogenide QDs can involve replacing the original surface ligands with shorter ones, such as octanoate, to modify the QD properties. uq.edu.au
Research Findings on Lead Octanoate in Nanoparticle Synthesis
| Nanomaterial | Role of Lead Octanoate | Key Findings | References |
|---|---|---|---|
| PbS Nanostructures | Morphology Control | In a dual-salt precursor system with lead dodecanethiol, lead octanoate was found to be critical in directing the morphology of the resulting PbS nanostructures. | rsc.org |
| Bi2S3 Nanowires | Capping Ligand | Used as a capping ligand in the solventless thermolysis of bismuth alkylthiolate, leading to the formation of high-aspect-ratio nanowires. | rsc.org |
| PbSe Quantum Wires | Lead Precursor | Employed as the lead source in a hot mixture for the solution-liquid-solid (SLS) growth of quantum wires. | |
| Lead Chalcogenide QDs | Ligand Exchange | Used in post-synthesis ligand exchange to replace native oleate (B1233923) ligands on PbS QDs, which can alter the electronic and optical properties of the quantum dots. | uq.edu.au |
Fabrication of One-Dimensional Colloidal Semiconductor Nanorods and Nanowires
Development of Thermally Conductive Polymeric Composites
Lead octanoate is employed as a catalyst in the production of certain polymers, and its inclusion can influence the final properties of the composite material, including thermal conductivity.
Lead octoate is a well-established catalyst for the production of polyurethane resins. It facilitates the polymerization reaction between polyols and isocyanates, which is the fundamental chemistry behind the formation of polyurethanes. The catalytic activity of lead octoate helps in accelerating the curing process, which is particularly important in industrial manufacturing of polyurethane products like foams, coatings, and adhesives. allhdi.combdmaee.net
Recent studies suggest that the choice of catalyst in polyurethane formulations can impact the material's thermal properties. The incorporation of lead octoate as a catalyst can enhance the thermal conductivity of the resulting polyurethane. allhdi.com This is a significant property for applications where heat dissipation is crucial, such as in electronic components and high-performance insulation. For example, polyurethane potting compounds formulated with lead octoate can achieve faster cure times and improved thermal conductivity, making them suitable for high-temperature applications like in power electronics. allhdi.com In the production of flexible polyurethane foams for insulation, the use of lead octoate as a catalyst has been shown to result in foams with improved thermal insulation properties. bdmaee.net
Properties Influenced by Lead Octanoate in Urethane (B1682113) Systems
| Property | Effect of Lead Octanoate | Application Area | References |
|---|---|---|---|
| Curing Process | Accelerates curing | Polyurethane foams, coatings, adhesives | allhdi.combdmaee.net |
| Thermal Conductivity | Enhances thermal conductivity | High-temperature electronics, insulation | allhdi.com |
| Mechanical Properties | Improves tensile strength, elongation, and tear resistance | Rigid and semi-rigid polyurethane parts | allhdi.com |
| Adhesion | Improves adhesion to various substrates | Adhesives and sealants | allhdi.com |
Influence on Thermally Conductive Network Formation
The formation of a thermally conductive network within a polymer matrix is a critical strategy for enhancing the heat dissipation of the composite material. This is typically achieved by incorporating thermally conductive fillers, such as ceramics or carbon-based materials, which form interconnected pathways for phonon transport. espublisher.comairitilibrary.com The efficiency of this network is dependent on factors like filler type, concentration, morphology, and the interfacial interaction between the filler and the polymer matrix. airitilibrary.commatec-conferences.org
A crucial aspect of creating an effective thermally conductive network is minimizing the interfacial thermal resistance between the filler particles and the polymer matrix. specialchem.com This is often addressed through the use of coupling agents or surface treatments that improve the compatibility and bonding between the two phases. specialchem.commdpi.com These agents can facilitate higher filler loadings and better dispersion, which are essential for forming a continuous conductive path. specialchem.com
Despite the known roles of various coupling agents and surface modifiers in enhancing thermal conductivity, a review of available scientific literature does not provide specific research or data on the direct influence of octanoic acid, lead salt on the formation of thermally conductive networks in polymer composites. While lead octanoate is used as a catalyst and stabilizer in polymers, its specific function in promoting or modifying the architecture of thermally conductive pathways is not well-documented in publicly accessible research. Therefore, a quantitative analysis or detailed research findings on this specific application cannot be presented at this time.
Chemical Degradation and Environmental Transformation Pathways
Biodegradation of the Organic Ligand Component in Environmental Contexts
The organic component of lead(II) octanoate (B1194180) is the octanoate anion, derived from octanoic acid. Octanoic acid itself is recognized as being readily biodegradable in environmental systems. nih.govindustrialchemicals.gov.au This biodegradability is a critical factor in the environmental fate of the compound, as the transformation of the organic ligand can influence the mobility and bioavailability of the associated lead ion.
Biodegradation of octanoic acid is an important process in both soil and water. nih.gov Studies have demonstrated its breakdown by microorganisms under both aerobic and anaerobic conditions. In one study using an activated sludge inoculum, octanoic acid achieved 32.8% of its theoretical oxygen demand within 24 hours, indicating a significant potential for aerobic biodegradation. nih.gov
Under anoxic (oxygen-deficient) conditions, such as those found in some sediments and groundwater, octanoic acid can also be effectively biodegraded, particularly through denitrification. nih.gov Research has shown that octanoic acid exhibits a very fast biodegradation rate in anoxic denitrifying biofilm reactors. nih.gov One study reported a biodegradation rate of 1180.4 mg L⁻¹ h⁻¹ at a loading rate of 1180.4 mg L⁻¹ h⁻¹, which was significantly faster than the rates observed for more complex, cyclic naphthenic acids under the same conditions. nih.gov The presence of more easily biodegradable substances like octanoic acid can sometimes even enhance the breakdown of more resistant compounds. nih.gov The microbial communities responsible for this degradation are diverse, with Proteobacteria and Bacteroidetes being prominent phyla, and in some cases, Actinobacteria also playing a substantial role. researchgate.net
| Condition | Biodegradation Finding | Reference |
|---|---|---|
| Aerobic (Activated Sludge) | Achieved 32.8% of theoretical oxygen demand in 24 hours. | nih.gov |
| Anoxic (Denitrifying Biofilm Reactor) | Fastest biodegradation rate among tested naphthenic acids (1180.4 mg L⁻¹ h⁻¹). | nih.gov |
| General | Expected to be readily biodegradable in soil and water. | nih.govindustrialchemicals.gov.au |
Research Directions and Future Perspectives in Octanoic Acid, Lead Salt Chemistry
Development of Novel and Sustainable Synthetic Approaches
The traditional synthesis of lead octanoate (B1194180) often involves the reaction of lead(II) oxide or lead(II) acetate (B1210297) with octanoic acid. ontosight.airsc.org While effective, these methods are giving way to more sustainable and innovative approaches, driven by the principles of green chemistry.
Future research is focused on several key areas:
Green Solvent Systems: A significant shift is the adoption of environmentally benign solvent systems. A novel approach utilizes a dual green solvent system of water and ethylene (B1197577) glycol, catalyzed by p-TSA, for multicomponent reactions that can be adapted for carboxylate synthesis. tandfonline.com This method offers advantages like mild reaction conditions, high conversion rates, and shorter reaction times. tandfonline.com
Bio-based Precursors: There is growing interest in using renewable resources. The synthesis of fatty acid ionic liquids from natural fatty acids via a salt metathesis reaction presents a sustainable pathway that could be adapted for lead octanoate production. uniovi.es This involves an initial ester formation followed by a metathesis reaction. uniovi.es
Catalyst Innovation: Research into novel catalysts is crucial for improving reaction efficiency and selectivity. For instance, catalysts like PtSnK/SiO2 have been studied for the decarboxylation of methyl octanoate, and nickel-based catalysts have been patented for similar reactions with other fatty acids. nih.gov Developing catalysts specifically for the direct and efficient synthesis of lead octanoate under mild conditions is a promising research direction.
Process Intensification: Methods like solvothermal synthesis are being explored to create lead halide-based coordination polymers, a strategy that could be applied to the synthesis of complex lead octanoate structures. rsc.org These methods allow for precise control over the final product's crystal structure and properties. rsc.org
These sustainable approaches aim to reduce the environmental footprint associated with the synthesis of lead carboxylates while potentially improving yield and purity.
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Structural Dynamics
Understanding the formation and dynamic behavior of lead octanoate at a molecular level is critical for controlling its properties. Advanced in-situ characterization techniques provide real-time insights into reaction kinetics and structural transformations, moving beyond traditional post-synthesis analysis.
Future research will increasingly rely on a suite of powerful analytical methods:
Real-Time Mass Spectrometry: Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) and native mass spectrometry are emerging as powerful tools for real-time reaction monitoring. conicet.gov.aracs.org PESI-MS allows for direct ambient sampling with minimal preparation, offering detailed information on each chemical species throughout the reaction. conicet.gov.ar This is invaluable for studying fast kinetics, such as those in acid-induced denaturation or hydrogen-deuterium exchange, and can be adapted to monitor the synthesis of lead octanoate. conicet.gov.ar
Spectroscopic and Diffraction Techniques: The combination of spectroscopic and diffraction methods provides a comprehensive picture of structural dynamics.
Solid-State Nuclear Magnetic Resonance (ssNMR): 13C and 207Pb ssNMR are particularly useful for distinguishing between different coordination geometries in lead carboxylates, such as the hemidirected and holodirected structures observed for short-chain and long-chain carboxylates, respectively. researchgate.net
Raman and Infrared (IR) Spectroscopy: Raman spectroscopy can confirm the conformation of alkyl chains and identify phase transitions. tandfonline.comtandfonline.com FTIR spectroscopy is sensitive to the coordination environment of the carboxylate group and has been used to characterize lead soaps formed in aged oil paints. researchgate.net
X-ray Powder Diffraction (XRPD): High-temperature XRPD (HT-XRPD) is instrumental in monitoring phase changes and the formation of new crystalline phases during thermal treatment, as demonstrated in studies of lead palmitate mixed with linseed oil. rsc.org
The table below summarizes key characterization techniques and their specific applications in the study of lead carboxylates.
| Technique | Application in Lead Carboxylate Research | Key Findings/Potential | References |
| PESI-MS | Real-time monitoring of reaction kinetics and intermediates. | Provides direct, detailed information on chemical species during synthesis. | conicet.gov.ar |
| 207Pb ssNMR | Elucidation of coordination geometry around the lead atom. | Differentiates between hemidirected (short-chain) and holodirected (long-chain) structures. | researchgate.net |
| Raman Spectroscopy | Investigation of chain conformation and phase transitions. | Confirms all-trans conformation in the solid phase and detects disorder upon heating. | tandfonline.comtandfonline.com |
| HT-XRPD | In-situ monitoring of structural changes at high temperatures. | Identifies formation of high-temperature polymorphs and mixed carboxylate phases. | rsc.org |
| FTIR Spectroscopy | Characterization of metal-carboxylate bonding. | Detects the formation of lead carboxylates in complex matrices like oil paints. | researchgate.net |
By integrating these advanced in-situ techniques, researchers can gain unprecedented control over the synthesis process and a deeper understanding of the structural dynamics of lead octanoate.
Rational Design of Lead Carboxylate-Based Functional Materials for Targeted Applications
Lead octanoate and other lead carboxylates are not merely chemical intermediates but are integral components in a variety of functional materials. bdmaee.netbdmaee.net The future lies in the rational design of these materials, where the molecular structure is precisely engineered to achieve specific properties for targeted applications.
A key strategy is the use of coordination chemistry to build extended frameworks. By selecting appropriate organic ligands, it is possible to control the dimensionality of the resulting lead-based coordination polymers, transitioning from 2D layered structures to complex 3D architectures. rsc.orgrsc.orgresearchgate.net
Research Focus and Applications:
Dimensionality Control: The use of organocarboxylate ligands with varying numbers of coordination sites (e.g., dicarboxylates vs. hexacarboxylates) allows for the modulation of the lead halide sublattice in hybrid materials. rsc.orgresearchgate.net This transition from 2D to 3D structures significantly impacts the material's properties. rsc.orgrsc.orgresearchgate.net
Enhanced Stability and Performance: 3D coordination polymers templated by ligands like 1,2,3,4,5,6-cyclohexanehexacarboxylate have shown superior aqueous stability and enhanced carrier transport properties compared to their 2D counterparts. rsc.orgrsc.org
Photocatalysis: These rationally designed lead carboxylate-based hybrids exhibit significant potential as photocatalysts. For example, a 3D lead bromide coordination polymer demonstrated a high conversion rate for ethylbenzene (B125841) oxidation, far surpassing its 2D analogues. rsc.orgrsc.orgresearchgate.net The development of lead-carboxylate/polyiodide hybrids also shows promise for visible-light-driven photocatalytic degradation of organic dyes. rsc.org
Traditional Applications Refined: While known for its use as a heat stabilizer in PVC and a drier in paints, a deeper understanding of the structure-property relationships can lead to more efficient and specialized formulations. ontosight.aibdmaee.netbdmaee.net For instance, designing lead octanoate systems with optimized solubility and catalytic activity for specific polymer or coating systems is an active area of research.
The table below highlights the relationship between structural design and functional properties in lead carboxylate-based materials.
| Design Strategy | Structural Outcome | Resulting Property | Targeted Application | References |
| Coordination with multidentate carboxylates | Transition from 2D to 3D coordination polymers | Enhanced aqueous stability, superior carrier transport | Photocatalysis, advanced coatings | rsc.orgrsc.orgresearchgate.net |
| Use of asymmetric viologen and polyiodide ligands | Formation of lead-carboxylate/polyiodide hybrids | Efficient visible-light absorption, enhanced photocurrent response | Photocatalytic degradation of dyes, solar energy | rsc.org |
| Control of carboxylate chain length | Alteration of coordination geometry (hemidirected vs. holodirected) | Modified solubility, thermal stability, and drying characteristics | PVC stabilizers, paint driers, lubricant additives | researchgate.net |
This rational design approach, grounded in the principles of coordination chemistry and materials science, is paving the way for a new generation of high-performance materials derived from lead carboxylates.
Theoretical and Computational Chemistry Approaches to Elucidate Structure-Reactivity Relationships
Theoretical and computational chemistry have become indispensable tools for complementing experimental studies, providing deep insights into the structure, bonding, and reactivity of lead carboxylate systems at the atomic level. These methods enable the prediction of properties and the elucidation of complex reaction mechanisms that are often difficult to probe experimentally.
Key Computational Methodologies and Insights:
Density Functional Theory (DFT): DFT is a cornerstone for investigating lead carboxylate systems. It is used to:
Determine Energetics and Structure: Calculate the most stable binding modes of carboxylate groups on metal surfaces, such as the preference for a bridging (μ2) configuration. aip.org
Analyze Electronic Properties: Predict band structures and charge distribution, which correlate with experimental observations and explain material properties like photocatalytic activity. rsc.orgaip.org
Simulate Reaction Pathways: Investigate the mechanisms of surface reactions, such as the decomposition of octanoate on copper surfaces, by identifying transition states and intermediates. researchgate.net
Elucidation of Reaction Mechanisms: Computational studies have been crucial in understanding carboxylate-assisted C-H activation, a fundamental process in catalysis. These studies have helped to develop and refine concepts like "concerted metalation deprotonation" (CMD), where the carboxylate acts as an internal base to abstract a proton during C-H bond cleavage. researchgate.net
Structure-Reactivity Relationships: By combining computational data with experimental results from techniques like ssNMR and X-ray diffraction, a clearer picture of structure-reactivity relationships emerges. For example, computations help explain why short-chain lead carboxylates (like octanoate) favor a hemidirected coordination geometry, where the lone pair on the Pb(II) ion is stereochemically active, while longer-chain analogues adopt a holodirected geometry. researchgate.net This structural difference has profound implications for the material's physical and chemical properties. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net This approach, widely used for metalloenzymes, can be applied to understand the coordination dynamics of the lead ion, the flexibility of the octanoate chain, and the interaction with solvents or polymer matrices. researchgate.net
The synergy between computational modeling and experimental work is essential for accelerating the rational design of new lead carboxylate-based materials and for deepening our fundamental understanding of their chemistry.
Q & A
Q. What are the established synthesis methods for octanoic acid, lead salt, and how are purity and stoichiometry validated?
this compound is synthesized via neutralization reactions between octanoic acid and lead oxide (PbO) or lead hydroxide under controlled conditions. The reaction typically occurs in an anhydrous solvent (e.g., ethanol) to prevent hydrolysis of lead intermediates . Post-synthesis, purity is validated using:
- Titration methods (e.g., ISO 2271 for anionic surfactants) to quantify active lead content .
- Spectroscopic techniques (FTIR, NMR) to confirm carboxylate-lead bonding .
- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvent .
Q. What analytical techniques are recommended for characterizing this compound in experimental settings?
Key methods include:
- Solubility profiling : Test in polar/non-polar solvents to determine colloidal behavior, as lead salts are often insoluble in water .
- X-ray diffraction (XRD) : Identify crystalline structure and potential polymorphs .
- Atomic absorption spectroscopy (AAS) or ICP-MS : Quantify lead content and detect trace impurities (e.g., arsenic) per safety standards .
Q. How does this compound function as a catalyst or stabilizer in polymer research?
In polyurethane and PVC systems, lead octanoate acts as:
- Heat stabilizer : Scavenges HCl radicals during PVC degradation, preventing chain scission .
- Catalyst : Accelerates urethane formation in polyurethane synthesis via Lewis acid interactions .
Methodologically, its efficacy is tested using accelerated aging assays (e.g., thermal gravimetric analysis under oxidative conditions) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, respiratory masks (for aerosols), and fume hoods to avoid inhalation or dermal contact .
- Waste disposal : Treat lead-contaminated waste with chelating agents (e.g., EDTA) before disposal to mitigate environmental toxicity .
- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can genetic engineering strategies enhance microbial production of octanoic acid, a precursor for lead salt synthesis?
Recent studies identified overexpression of KCS1 (inositol pyrophosphate kinase) and FSH2 (fatty acid synthase subunit) in Saccharomyces cerevisiae increases octanoic acid titers by 55% via:
Q. What transcriptomic insights explain reduced growth in yeast strains engineered for octanoic acid overproduction?
RNA-Seq of S. cerevisiae producer strains revealed:
- Downregulation of long-chain fatty acid (LCFA) biosynthesis genes , causing membrane stress .
- Upregulation of RPL40B , a ribosomal protein linked to increased octanoic acid tolerance (+40% titer) via unresolved mechanisms, potentially involving vesicle trafficking .
Methodologically, comparative transcriptomics (producer vs. wild-type under fed-batch fermentation) resolves metabolic bottlenecks .
Q. How can researchers resolve contradictions in transcriptomic responses to internally produced vs. externally added octanoic acid?
Disparate responses arise due to:
- Compartmentalization : Intracellularly produced octanoic acid accumulates in membranes, while external exposure primarily activates plasma membrane transporters (e.g., Pdr12p) .
- Experimental design : Use chemostat cultures with controlled feed rates to decouple production phases from stress responses .
Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?
- Biodegradation assays : OECD 301B tests measure microbial mineralization rates in water/sediment systems .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) evaluate LC50 values, with lead speciation (e.g., Pb²⁺ vs. colloidal forms) critical for interpreting results .
- Adsorption studies : Batch experiments with kaolinite or humic acids quantify lead retention in soils .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
